molecular formula C11H10ClNO B023799 2-(4-Chlorophenyl)-3-oxovaleronitrile CAS No. 55474-40-3

2-(4-Chlorophenyl)-3-oxovaleronitrile

Cat. No.: B023799
CAS No.: 55474-40-3
M. Wt: 207.65 g/mol
InChI Key: NKRGJBDEEGULAN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-oxovaleronitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a nitrile and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-oxovaleronitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. One common method includes:

    Condensation Reaction: 4-chlorobenzaldehyde reacts with malononitrile in the presence of a base such as sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form a heterocyclic compound.

    Oxidation: The final step involves oxidation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-oxovaleronitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-(4-Chlorophenyl)-3-oxovaleronitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-oxovaleronitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo keto-enol tautomerism, influencing its reactivity. The chlorophenyl group can engage in aromatic interactions, affecting the compound’s binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-3-oxovaleronitrile
  • 2-(4-Fluorophenyl)-3-oxovaleronitrile
  • 2-(4-Methylphenyl)-3-oxovaleronitrile

Uniqueness

2-(4-Chlorophenyl)-3-oxovaleronitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-(4-chlorophenyl)-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRGJBDEEGULAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970817
Record name 2-(4-Chlorophenyl)-3-oxopentanenitrile
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55474-40-3
Record name 4-Chloro-α-(1-oxopropyl)benzeneacetonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=55474-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(4-Chlorophenyl)-3-oxopentanenitrile
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Record name 2-(4-Chlorophenyl)-3-oxopentanenitrile
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Record name 2-(4-chlorophenyl)-3-oxovaleronitrile
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Record name 2-(4-CHLOROPHENYL)-3-OXOPENTANENITRILE
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